Divaplon Exhibits Lower Intrinsic Efficacy than Bretazenil and Abecarnil at GABA A Receptors
In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology on recombinant GABA A receptors (α3β2γ2 and α5β2γ2 subtypes) expressed in mammalian cells, the maximum potentiation of GABA-induced chloride currents by Divaplon was significantly lower than that of the full agonist flunitrazepam and the partial agonist bretazenil [1]. Specifically, Divaplon's maximal response at the α3β2γ2 subtype was only 28 ± 5% of the flunitrazepam control, compared to bretazenil's 58 ± 7% and abecarnil's 100% (full agonism). At the α5β2γ2 subtype, Divaplon's response was 21 ± 9% of flunitrazepam, whereas bretazenil achieved 35 ± 11% and abecarnil 52 ± 14% [1].
| Evidence Dimension | Intrinsic Efficacy (Maximum Potentiation of GABA Current) |
|---|---|
| Target Compound Data | Divaplon: 28 ± 5% (α3β2γ2); 21 ± 9% (α5β2γ2) relative to flunitrazepam |
| Comparator Or Baseline | Bretazenil: 58 ± 7% (α3β2γ2), 35 ± 11% (α5β2γ2); Abecarnil: 100% (α3β2γ2), 52 ± 14% (α5β2γ2); Flunitrazepam (Full Agonist): Defined as 100% |
| Quantified Difference | Divaplon shows ~50-60% lower intrinsic efficacy than bretazenil at α3β2γ2 and ~40-50% lower at α5β2γ2. It is markedly less efficacious than abecarnil at both subtypes. |
| Conditions | Recombinant GABAA receptors (α3β2γ2 and α5β2γ2) expressed in mammalian cells; whole-cell patch-clamp recording of GABA-evoked chloride currents. |
Why This Matters
This lower intrinsic efficacy is the mechanistic basis for Divaplon's non-sedating profile, making it a superior tool for studying anxiolysis dissociated from motor impairment and sedation, unlike full agonists or higher-efficacy partial agonists.
- [1] Knoflach F, Drescher U, Scheurer L, Malherbe P, Mohler H. Full and partial agonism displayed by benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes. J Pharmacol Exp Ther. 1993;266(1):385-391. View Source
